molecular formula C11H9ClN2O B1627586 6-Chloro-4-methoxy-3-phenylpyridazine CAS No. 40020-02-8

6-Chloro-4-methoxy-3-phenylpyridazine

Cat. No.: B1627586
CAS No.: 40020-02-8
M. Wt: 220.65 g/mol
InChI Key: QQPPLPQPYYLNDE-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-3-phenylpyridazine is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 g/mol. It is a herbicide and chemical transformation product . It is used to control broad-leaved weeds including nightshade, cleavers, nettles, chickweed, dead-nettle, fathen, ragweed, and grasses including barnyard grass, crabgrass, and foxtail .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring with a chlorine atom at the 6th position, a methoxy group at the 4th position, and a phenyl group at the 3rd position .


Physical And Chemical Properties Analysis

This compound is very slightly soluble (0.73 g/L at 25 ºC) and has a density of 1.245±0.06 g/cm3 (20 ºC 760 Torr) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Introduction of Functional Groups : Research demonstrated regioselective introduction of various groups, like methoxy, into pyridazines, including 6-Chloro-4-methoxy-3-phenylpyridazine. This process involves nucleophilic substitution and forms compounds like monomercapto and mono-thiopyridazines (Olesen, Kappe, & Becher, 1988).

  • Large-Scale Synthesis Techniques : Another study developed a large-scale synthesis process for this compound. This synthesis used techniques like protection of pyridazinone nitrogen and selective displacement to achieve high yields (Bryant, Kunng, & South, 1995).

  • Synthesis of Acyclo-C-Nucleosides : The compound has been used in the synthesis of acyclo-C-nucleosides, starting from variated oxazinones. This involves Diels-Alder reactions and nucleophilic substitution for introducing sugar moieties (Meerpoel, Joly, & Hoornaert, 1993).

Applications in Medicinal Chemistry

  • Potential Anti-inflammatory and Analgesic Agents : Pyridazinone derivatives, including those related to this compound, have been synthesized and evaluated for anti-inflammatory and analgesic activities. They showed potential with minimal side effects (Sharma & Bansal, 2016).

  • Synthesis of Antibacterial Compounds : Another research explored the synthesis of novel thieno[2,3-c]pyridazines, using a compound related to this compound as a starting material. These compounds showed significant antibacterial activities (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

Photophysical Properties and Applications

  • Phosphorescent Iridium Complexes : The compound has been used in synthesizing phosphorescent iridium complexes. These complexes displayed bright orange to red luminescence, influenced by ancillary ligands (Lee et al., 2005).

  • Spectroscopic Properties for Molecular Analysis : Detailed spectroscopic analysis of 3-chloro-6-methoxypyridazine, a related compound, was conducted to understand its structural, vibrational, electronic, and NMR spectral properties. This analysis aids in molecular characterization and understanding of similar compounds (Chamundeeswari, Samuel, & Sundaraganesan, 2013).

  • Photochemical Studies : Photolyses of related pyridazines, including 3-chloro-6-phenylpyridazine, have been studied for understanding their behavior under specific conditions. This research adds to the knowledge of pyridazine chemistry, applicable to this compound (Tsuchiya, Arai, Kawamura, & Igeta, 1972).

Properties

IUPAC Name

6-chloro-4-methoxy-3-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-9-7-10(12)13-14-11(9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPPLPQPYYLNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559308
Record name 6-Chloro-4-methoxy-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40020-02-8
Record name 6-Chloro-4-methoxy-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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